molecular formula C78H139N11O30 B607641 Givosiran CAS No. 1639325-43-1

Givosiran

Numéro de catalogue B607641
Numéro CAS: 1639325-43-1
Poids moléculaire: 1711.017
Clé InChI: RUPXJRIDSUCQAN-PQNNUJSWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Givosiran is a novel small interfering RNA (siRNA)-based agent, acting as a conventional siRNA to trigger RNA interference (RNAi)-mediated gene silencing on delta-ALA synthase 1 (ALAS1).

Applications De Recherche Scientifique

Mechanism of Action and Therapeutic Applications

  • Givosiran and Acute Hepatic Porphyria (AHP): Givosiran (Givlaari™) is a small interfering RNA (siRNA) that targets aminolevulinate synthase 1 (ALAS1) mRNA in hepatocytes. By downregulating ALAS1 mRNA, givosiran prevents the accumulation of neurotoxic δ-aminolevulinic acid and porphobilinogen levels, which are associated with acute porphyria attacks. It was developed primarily for treating acute hepatic porphyria (AHP) and approved in the USA and EU for this purpose (Scott, 2020).

Pharmacokinetics and Pharmacodynamics

  • Absorption and Metabolism: Givosiran exhibits rapid absorption with peak plasma concentrations achieved within 0.5–5 hours post-administration. It is metabolized by nucleases, not cytochrome P450 enzymes, minimizing potential drug-drug interactions. Givosiran's active metabolite, AS(N‐1)3′ givosiran, retains equal potency as givosiran (Agarwal et al., 2020).

Delivery and Distribution

  • Hepatocyte-specific Delivery: Givosiran utilizes N-acetylgalactosamine (GalNAc) conjugation for targeted delivery to hepatocytes. This enhances its uptake via the asialoglycoprotein receptor, ensuring a concentrated effect in the liver, the primary site of action for AHP treatment (Debacker et al., 2020).

Clinical Efficacy

  • Reduction in Porphyria Attacks: In clinical trials, givosiran significantly reduced the annualized rate of composite porphyria attacks and improved other outcomes like hemin use and pain, which is the cardinal symptom of AHP. These results underscore its efficacy in reducing the frequency and severity of AHP attacks (Syed, 2021).

Long-term Efficacy and Safety

  • Extended Study Results: Longer-term studies, such as the ENVISION trial, have demonstrated sustained efficacy and safety of givosiran over extended periods. This includes maintained reductions in ALA and PBG levels, decreased hemin use, and improvements in quality of life measures (Kuter et al., 2020).

Propriétés

Numéro CAS

1639325-43-1

Nom du produit

Givosiran

Formule moléculaire

C78H139N11O30

Poids moléculaire

1711.017

Nom IUPAC

N-[1,3-Bis[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]-2-[[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]methyl]propan-2-yl]-12-[(2R,4R)-4-hydroxy-2-methylpyrrolidin-1-yl]-12-oxododecanamide

InChI

InChI=1S/C78H139N11O30/c1-50-42-54(96)43-89(50)65(104)26-12-10-8-6-5-7-9-11-25-64(103)88-78(47-111-39-27-61(100)82-33-19-30-79-58(97)22-13-16-36-114-75-66(85-51(2)93)72(108)69(105)55(44-90)117-75,48-112-40-28-62(101)83-34-20-31-80-59(98)23-14-17-37-115-76-67(86-52(3)94)73(109)70(106)56(45-91)118-76)49-113-41-29-63(102)84-35-21-32-81-60(99)24-15-18-38-116-77-68(87-53(4)95)74(110)71(107)57(46-92)119-77/h50,54-57,66-77,90-92,96,105-110H,5-49H2,1-4H3,(H,79,97)(H,80,98)(H,81,99)(H,82,100)(H,83,101)(H,84,102)(H,85,93)(H,86,94)(H,87,95)(H,88,103)/t50-,54-,55-,56-,57-,66-,67-,68-,69+,70+,71+,72-,73-,74-,75-,76-,77-/m1/s1

Clé InChI

RUPXJRIDSUCQAN-PQNNUJSWSA-N

SMILES

O=C(NC(COCCC(NCCCNC(CCCCO[C@@H]1O[C@H](CO)[C@H](O)[C@H](O)[C@H]1NC(C)=O)=O)=O)(COCCC(NCCCNC(CCCCO[C@@H]2O[C@H](CO)[C@H](O)[C@H](O)[C@H]2NC(C)=O)=O)=O)COCCC(NCCCNC(CCCCO[C@@H]3O[C@H](CO)[C@H](O)[C@H](O)[C@H]3NC(C)=O)=O)=O)CCCCCCCCCCC(N4[C@H](C)C[C@@H](O)C4)=O

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

Givosiran

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Givosiran
Reactant of Route 2
Reactant of Route 2
Givosiran
Reactant of Route 3
Reactant of Route 3
Givosiran
Reactant of Route 4
Reactant of Route 4
Givosiran
Reactant of Route 5
Givosiran
Reactant of Route 6
Givosiran

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.